molecular formula C23H23NO3S B4052458 ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

Cat. No.: B4052458
M. Wt: 393.5 g/mol
InChI Key: FXDQHRSFDNDGEB-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a useful research compound. Its molecular formula is C23H23NO3S and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 393.13986477 g/mol and the complexity rating of the compound is 705. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Properties

The synthesis of complex quinoline derivatives involves a range of chemical reactions, often aiming at the creation of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. For instance, the synthesis of fused quinoline heterocycles, including the creation of novel perianellated tetracyclic heteroaromatics, is achieved through reactions involving ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, showcasing the compound's versatility as a synthon (Mekheimer et al., 2005).

Photovoltaic and Optical Properties

Research into the structural and optical properties of quinoline derivatives, such as the study of 4H-pyrano[3, 2-c] quinoline derivatives thin films, reveals insights into their polycrystalline nature and nanocrystalline dispersion in amorphous matrices upon thermal deposition. This indicates their potential utility in applications requiring specific optical characteristics (Zeyada et al., 2016). Additionally, the photovoltaic properties of these derivatives, and their application in organic-inorganic photodiode fabrication, have been explored, demonstrating their potential in the development of new photovoltaic devices (Zeyada et al., 2016).

Antimicrobial and Antioxidant Activities

The exploration of novel furothienoquinoxalines, pyranothienoquinoxalines, and pyrimidopyranothienoquinoxalines, derived from reactions involving ethyl-3-mercaptoquinoxaline-2-carboxylate, has led to the discovery of compounds with promising antibacterial and antifungal activities, highlighting the potential of quinoline derivatives in developing new antimicrobial agents (Moustafa & Elossaily, 2002).

Properties

IUPAC Name

ethyl 2-methyl-5-oxo-7-phenyl-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-3-27-23(26)20-14(2)24-17-12-16(15-8-5-4-6-9-15)13-18(25)21(17)22(20)19-10-7-11-28-19/h4-11,16,22,24H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDQHRSFDNDGEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=CS3)C(=O)CC(C2)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Reactant of Route 5
ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
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ethyl 2-methyl-5-oxo-7-phenyl-4-(2-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate

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